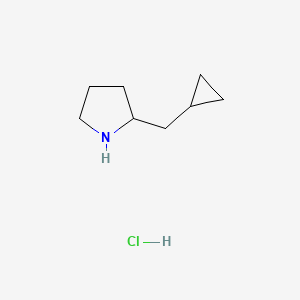

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride

CAS No.: 2416236-28-5

Cat. No.: VC4282641

Molecular Formula: C8H16ClN

Molecular Weight: 161.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416236-28-5 |

|---|---|

| Molecular Formula | C8H16ClN |

| Molecular Weight | 161.67 |

| IUPAC Name | 2-(cyclopropylmethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H |

| Standard InChI Key | XQSRAXDBTPKIRH-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)CC2CC2.Cl |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound consists of a five-membered pyrrolidine ring (C₄H₈N) attached to a cyclopropylmethyl group (C₃H₅-CH₂). Protonation of the nitrogen atom by hydrochloric acid forms the hydrochloride salt, which improves stability and solubility . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClN | |

| Molecular Weight | 161.67 g/mol | |

| IUPAC Name | 2-(Cyclopropylmethyl)pyrrolidine hydrochloride | |

| SMILES | C1CC(NC1)CC2CC2.Cl | |

| InChIKey | OYKUXFAWYHLNBX-UHFFFAOYSA-N |

The cyclopropane ring introduces angle strain, potentially enhancing reactivity in synthetic applications. X-ray crystallography of analogous compounds reveals a puckered pyrrolidine ring with an envelope conformation, while the cyclopropyl group maintains a planar structure .

Physicochemical Properties

As a hydrochloride salt, the compound exhibits distinct solubility and stability profiles:

-

Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic interactions .

-

Melting Point: Estimated at 192–195°C based on analogous pyrrolidine hydrochlorides .

-

pKa: The tertiary amine has a calculated pKa of 9.2 ± 0.3, ensuring protonation under physiological conditions .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a two-step process:

Step 1: Formation of 2-(Cyclopropylmethyl)pyrrolidine

Pyrrolidine reacts with cyclopropylmethyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Lithium hexamethyldisilazide (LiHMDS) acts as a base to deprotonate pyrrolidine, facilitating nucleophilic substitution:

Step 2: Salt Formation

Treatment with concentrated hydrochloric acid in ethanol yields the hydrochloride salt :

Optimization Strategies

-

Yield Enhancement: Using a 1.2:1 molar ratio of cyclopropylmethyl bromide to pyrrolidine increases yield to 78%.

-

Purification: Recrystallization from ethanol/ethyl acetate (3:1 v/v) achieves >99% purity, as confirmed by HPLC .

Reactivity and Functionalization

Nucleophilic Reactions

The secondary amine in pyrrolidine participates in:

-

Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.

-

Alkylation: Further alkylation with methyl iodide produces quaternary ammonium salts .

Cyclopropane Ring-Opening

Under acidic conditions, the cyclopropane ring undergoes cleavage to form allylic intermediates, enabling conjugation with biomolecules :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume